molecular formula C16H12F2IN3Si B14302808 CID 20149068

CID 20149068

Cat. No.: B14302808
M. Wt: 439.27 g/mol
InChI Key: MOSXBVOZCCUHHL-UHFFFAOYSA-N
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Description

1-Diazidocarbamoyl-5-azidotetrazole . This compound is a highly reactive and extremely sensitive explosive, often referred to as azidoazide azide. It belongs to the family of high-energy nitrogen compounds and is characterized by its unique molecular structure, which includes multiple azide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Diazidocarbamoyl-5-azidotetrazole can be synthesized through the diazotization of triaminoguanidinium chloride with sodium nitrite in ultra-purified water. Another method involves a metathesis reaction between isocyanogen tetrabromide in acetone and aqueous sodium azide. This reaction first forms isocyanogen tetraazide, which then undergoes an irreversible cyclization reaction at room temperature to form the tetrazole ring.

Industrial Production Methods: Due to its highly sensitive and explosive nature, 1-Diazidocarbamoyl-5-azidotetrazole is not typically produced on an industrial scale. Its synthesis is usually confined to controlled laboratory environments with stringent safety protocols.

Chemical Reactions Analysis

Types of Reactions: 1-Diazidocarbamoyl-5-azidotetrazole undergoes various types of reactions, including:

    Decomposition: This compound is highly sensitive to shock, friction, and heat, leading to explosive decomposition.

    Cyclization: The formation of the tetrazole ring from isocyanogen tetraazide is an example of a cyclization reaction.

Common Reagents and Conditions:

    Reagents: Sodium nitrite, triaminoguanidinium chloride, isocyanogen tetrabromide, and sodium azide.

    Conditions: Ultra-purified water, acetone, and controlled temperature conditions.

Major Products Formed: The primary product formed from the synthesis of 1-Diazidocarbamoyl-5-azidotetrazole is the tetrazole ring structure with multiple azide groups.

Scientific Research Applications

1-Diazidocarbamoyl-5-azidotetrazole has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the properties and behavior of high-energy nitrogen compounds.

    Explosives Research:

    Material Science: Research into the stability and reactivity of this compound contributes to the understanding of energetic materials.

Mechanism of Action

The mechanism by which 1-Diazidocarbamoyl-5-azidotetrazole exerts its effects involves the rapid release of nitrogen gas upon decomposition. The molecular targets include the azide groups, which undergo rapid decomposition, leading to the formation of nitrogen gas and the release of a significant amount of energy. The pathways involved in its decomposition are highly sensitive to external stimuli such as heat, shock, and friction.

Comparison with Similar Compounds

    Nitrogen Triiodide: Another highly sensitive explosive compound.

    Isocyanogen Tetraazide: An isomeric acyclic structure that cyclizes to form the tetrazole ring.

Comparison: 1-Diazidocarbamoyl-5-azidotetrazole is unique due to its monocyclic tetrazole structure with three azide groups. While nitrogen triiodide is also highly sensitive, it does not possess the same tetrazole ring structure. Isocyanogen tetraazide, on the other hand, is an isomer that can cyclize to form the same tetrazole ring but exists in a different structural form initially.

Properties

Molecular Formula

C16H12F2IN3Si

Molecular Weight

439.27 g/mol

InChI

InChI=1S/C16H12F2IN3Si/c17-13-5-1-11(2-6-13)15(12-3-7-14(18)8-4-12)23-10-22-16(19)20-9-21-22/h1-9,15H,10H2

InChI Key

MOSXBVOZCCUHHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[Si]CN3C(=NC=N3)I)F

Origin of Product

United States

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